molecular formula C20H30O3 B1678113 Oxymesterone CAS No. 145-12-0

Oxymesterone

Cat. No. B1678113
CAS RN: 145-12-0
M. Wt: 318.4 g/mol
InChI Key: RXXBBHGCAXVBES-XMUHMHRVSA-N
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Description

Oxymesterone, also known as methandrostenediolone, 4-hydroxy-17α-methyltestosterone, or 17α-methylandrost-4-en-4,17β-diol-3-one, is an orally active anabolic-androgenic steroid (AAS) . It was developed in the 1960s and was used under various brand names including Anamidol, Balnimax, Oranabol, Sanaboral, Theranabol, and Tubil .


Molecular Structure Analysis

Oxymesterone has a molecular formula of C20H30O3 and an average mass of 318.450 Da . It has 6 defined stereocentres .


Chemical Reactions Analysis

The metabolism of Oxymesterone was investigated using a selected reaction monitoring gas chromatography–chemical ionization triple quadrupole mass spectrometry (GC-CI-MS/MS) protocol . A new metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, was identified .


Physical And Chemical Properties Analysis

Oxymesterone has a density of 1.2±0.1 g/cm³, a boiling point of 475.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It also has an enthalpy of vaporization of 85.2±6.0 kJ/mol and a flash point of 255.5±25.2 °C .

Scientific Research Applications

Metabolite Identification for Doping Control

Oxymesterone, a banned anabolic androgenic steroid (AAS) by the World Anti-Doping Agency (WADA), has been studied for its metabolites to enhance doping control. New metabolites of oxymesterone were identified through in vitro biotransformation studies using human hepatocytes and urinary metabolic profiles following administration. Gas chromatography-tandem mass spectrometry (GC-MS/MS) was utilized for this purpose. Detection of these metabolites, particularly M2 and M4, can extend the detection window up to 4 days, beyond the detectability of the parent steroid, aiding in more effective anti-doping measures (Yang et al., 2016).

Analysis of Long-term Metabolites

Further research in this field includes the investigation of long-term metabolites of oxymesterone using selected reaction monitoring GC-CI-MS/MS. This approach led to the identification of a new metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, which can be detected up to 46 days post-administration, significantly prolonging the detection period for oxymesterone abuse (Polet et al., 2017).

Synthesis of Long-term Metabolites

The synthesis of long-term metabolites "M4" of dehydrochloromethyl-testosterone (DHCMT) and "Oxy M9" of oxymesterone was reported. This synthesis involved a common route starting from dehydroepiandrosterone acetate, highlighting the intricate chemical processes involved in steroid metabolism and providing insights into steroid chemistry (Kratena et al., 2020).

Comparative Androgenic and Myotrophic Properties

Oxymesterone has also been compared with other anabolic steroids for its effects on various organs in rats. This comparative study provides insights into the varying impacts of different steroids, including oxymesterone, on organs like the testes, seminal vesicle, ventral prostate, and levator ani muscle. Such studies are crucial for understanding the differential androgenic and myotrophic properties of steroids (Boris et al., 1970).

Immunomodulatory Effects

Investigations into the immunomodulatory properties of oxymesterone have revealed its potential impact on the immune system. For example, a study on male B6C3F1 mice treated with oxymetholone showed that cell-mediated immunity was impaired following exposure, as indicated by decreased mixed leukocyte response and cytotoxic T cell activity. This suggests that oxymesterone can modulate the immune system, which has implications for both therapeutic and illicit use (Karrow et al., 2000)

Safety And Hazards

Oxymesterone is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Researchers have identified previously unknown metabolites of Oxymesterone that could facilitate its detection in the future by extending the detection window to 4 days . This discovery could have significant implications for doping control in sports .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXBBHGCAXVBES-XMUHMHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878527
Record name Oxymesterone
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxymesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oxymesterone

CAS RN

145-12-0
Record name Oxymesterone
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Record name Oxymesterone [INN:BAN:DCF]
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Record name Oxymesterone
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Record name Oxymesterone
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Record name Oxymesterone
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Record name OXYMESTERONE
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Record name Oxymesterone
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URL http://www.hmdb.ca/metabolites/HMDB0006027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 °C
Record name Oxymesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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